molecular formula C19H15N5O5 B11688419 N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide

N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide

Cat. No.: B11688419
M. Wt: 393.4 g/mol
InChI Key: MPWARNIUNCXYOT-SSDVNMTOSA-N
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Description

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and an aldehyde or ketone containing the desired substituents. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including enzyme inhibition.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide is unique due to the presence of the nitropyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H15N5O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C19H15N5O5/c1-28-17-10-13(11-22-23-19(25)15-4-2-3-9-20-15)5-7-16(17)29-18-8-6-14(12-21-18)24(26)27/h2-12H,1H3,(H,23,25)/b22-11+

InChI Key

MPWARNIUNCXYOT-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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